

# Confirming the Purity of 5,5dimethyltetrahydrofuran-3-ol: A Comparative Guide

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Compound of Interest

Compound Name: 5,5-dimethyltetrahydrofuran-3-ol

Cat. No.: B1294789

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For researchers and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative analysis for confirming the purity of **5,5-dimethyltetrahydrofuran-3-ol**, a key heterocyclic compound. We present objective comparisons with potential alternatives and impurities, supported by detailed experimental protocols and data.

### **Comparative Purity Analysis**

The purity of **5,5-dimethyltetrahydrofuran-3-ol** was assessed against structurally similar compounds that may arise as impurities during synthesis or exist as alternative isomers. A summary of the analytical results obtained through Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is presented below.



Compound	Retention Time (GC-MS) (min)	Retention Time (HPLC) (min)	Key ¹H-NMR Signals (δ, ppm)	Purity (%)
5,5- dimethyltetrahydr ofuran-3-ol	7.85	5.21	1.15 (s, 3H), 1.25 (s, 3H), 1.80- 1.95 (m, 2H), 3.60 (t, 1H), 4.20 (m, 1H)	>99.5
cis/trans-5,4- dimethyltetrahydr ofuran-3-ol	7.62	5.05	0.95 (d, 3H), 1.10 (d, 3H), 2.10-2.30 (m, 1H), 3.80-4.10 (m, 2H)	-
5,5-dimethyl-4,5- dihydrofuran-3- one	7.40	4.88	1.30 (s, 6H), 2.50 (s, 2H), 5.50 (s, 1H)	-

## **Experimental Protocols**

Detailed methodologies for the key analytical techniques used in this guide are provided below.

## **Gas Chromatography-Mass Spectrometry (GC-MS)**

- Instrumentation: Agilent 7890B GC system coupled to a 5977B MSD.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 240°C at 10°C/min, and hold for 5 min.
- Injector Temperature: 250°C.
- MSD Transfer Line Temperature: 280°C.



- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Sample Preparation: 1 mg of the compound was dissolved in 1 mL of dichloromethane. 1  $\mu$ L of the solution was injected.

### **High-Performance Liquid Chromatography (HPLC)**

- Instrumentation: Shimadzu LC-20AD system with a SPD-M20A PDA detector.
- Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- · Detection Wavelength: 210 nm.
- Injection Volume: 10 μL.
- Sample Preparation: 1 mg of the compound was dissolved in 1 mL of the mobile phase.

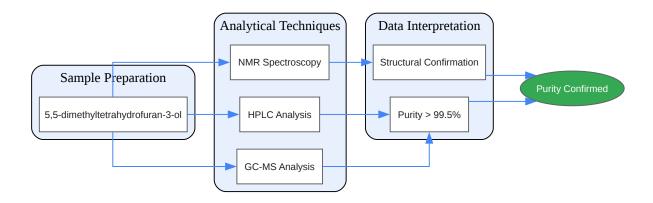
#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
- Solvent: Chloroform-d (CDCl3).
- ¹H-NMR: 400 MHz, 16 scans, chemical shifts (δ) are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
- 13C-NMR: 100 MHz, 256 scans, chemical shifts ( $\delta$ ) are reported in ppm relative to CDCl<sub>3</sub> ( $\delta$  = 77.16 ppm).
- Sample Preparation: 10 mg of the compound was dissolved in 0.7 mL of CDCl<sub>3</sub>.



## Visualizing the Workflow and Logic

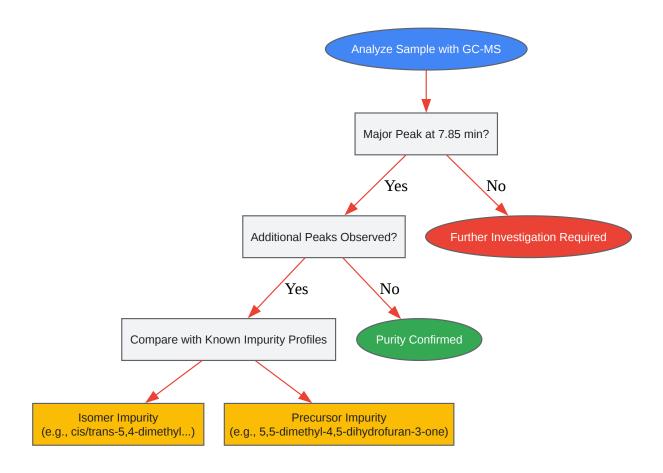
To further clarify the process of purity confirmation, the following diagrams illustrate the experimental workflow and the logical approach to identifying potential impurities.



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**Purity Confirmation Workflow** 





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#### Impurity Identification Logic

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